molecular formula C72H78O2 B12543268 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol CAS No. 671197-45-8

11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol

Katalognummer: B12543268
CAS-Nummer: 671197-45-8
Molekulargewicht: 975.4 g/mol
InChI-Schlüssel: XBGDZGHQCYNPSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specialized applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-propylphenylethynyl derivatives, which are then subjected to further reactions to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tris-(11-(pentakis-(4’-propylphenylethynyl)phenoxy]undecyl]trimesate
  • Other phenylethynyl derivatives

Uniqueness

11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

671197-45-8

Molekularformel

C72H78O2

Molekulargewicht

975.4 g/mol

IUPAC-Name

11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecan-1-ol

InChI

InChI=1S/C72H78O2/c1-6-20-57-25-35-62(36-26-57)45-50-67-68(51-46-63-37-27-58(21-7-2)28-38-63)70(53-48-65-41-31-60(23-9-4)32-42-65)72(74-56-19-17-15-13-11-12-14-16-18-55-73)71(54-49-66-43-33-61(24-10-5)34-44-66)69(67)52-47-64-39-29-59(22-8-3)30-40-64/h25-44,73H,6-24,55-56H2,1-5H3

InChI-Schlüssel

XBGDZGHQCYNPSU-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCC)C#CC6=CC=C(C=C6)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.